キサントプランニン

概要

説明

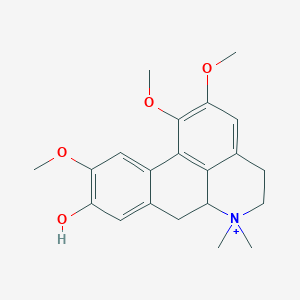

Xanthoplanine is an isoquinoline alkaloid with the IUPAC name (6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol . This compound is known for its presence in certain plant species and has been studied for its various biological activities.

科学的研究の応用

Chemistry: It serves as a precursor for the synthesis of other complex alkaloids and organic compounds.

Biology: Xanthoplanine is used in studies related to plant biochemistry and alkaloid biosynthesis.

Medicine: Research has shown that Xanthoplanine exhibits pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties

Industry: It is used in the development of natural product-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

作用機序

Target of Action

Xanthoplanine, an alkaloid isolated from the root of Xylopia parviflora , primarily targets the alpha7 and alpha4beta2 nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Xanthoplanine interacts with its targets by inhibiting the EC50 ACh responses of both alpha7 and alpha4beta2 nACh receptors . It has been found to fully inhibit these responses with estimated IC50 values of 9 μM (alpha7) and 5 μM (alpha4beta2) .

Biochemical Pathways

The primary biochemical pathway affected by Xanthoplanine involves the STAT signaling pathway . Xanthoplanine has been found to alleviate STAT5 phosphorylation and block STAT5 nuclear translocation without alterations in CrkL expression . This disrupts the interaction between p-STAT5 and CrkL, thereby attenuating the transcription activity of STAT5 .

Result of Action

Xanthoplanine has been found to significantly reduce M1 polarization and promote M2 polarization . It also decreases the contents of inflammatory cytokines in macrophages . Moreover, Xanthoplanine alleviates the production of reactive oxygen species (ROS) in macrophages . These effects suggest that Xanthoplanine may have potential anti-inflammatory effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Xanthoplanine typically involves the use of isoquinoline derivatives as starting materials. The synthetic route may include steps such as methylation, cyclization, and oxidation to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of Xanthoplanine may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes the use of organic solvents to isolate the alkaloid from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires precise control of reaction conditions and the use of efficient catalysts to minimize by-products and maximize yield.

化学反応の分析

Types of Reactions

Xanthoplanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert Xanthoplanine into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Xanthoplanine molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Xanthoplanine with modified functional groups, which can exhibit different biological activities and properties.

類似化合物との比較

Similar Compounds

Magnoflorine: Another isoquinoline alkaloid with similar biological activities.

Skimmianine: Known for its antimicrobial and anti-inflammatory properties.

Dictamine: Exhibits various pharmacological effects, including anti-inflammatory and anticancer activities.

Uniqueness of Xanthoplanine

Xanthoplanine is unique due to its specific molecular structure, which allows it to interact with nicotinic acetylcholine receptors in a distinct manner. This specificity makes it a valuable compound for research in neuropharmacology and the development of targeted therapies.

生物活性

Xanthoplanine, a compound isolated from the roots of Xylopia parviflora, has garnered significant attention due to its diverse biological activities, particularly its effects on neuronal nicotinic acetylcholine receptors (nAChRs) and its immunomodulatory properties. This article provides a detailed overview of the biological activity of xanthoplanine, supported by research findings, data tables, and case studies.

Chemical Profile

- Molecular Formula : CHNO

- Molecular Weight : 356.435 g/mol

- CAS Number : 6872-88-4

- IC50 Values :

- Alpha7 nAChR: 9 μM

- Alpha4beta2 nAChR: 5 μM

Xanthoplanine's primary mechanism involves the inhibition of nAChRs, which are crucial in neurotransmission and various physiological processes. Research indicates that xanthoplanine fully inhibits the EC50 acetylcholine responses of both alpha7 and alpha4beta2 nACh receptors, making it a potent antagonist in these pathways .

Table 1: Inhibition Potency of Xanthoplanine on nAChRs

| Receptor Type | IC50 (μM) |

|---|---|

| Alpha7 | 9 |

| Alpha4beta2 | 5 |

Anti-inflammatory Properties

Recent studies highlight xanthoplanine's role in modulating inflammatory responses. Specifically, it has been shown to attenuate macrophage polarization towards the M1 phenotype, which is associated with pro-inflammatory responses. This effect is achieved through the disruption of the CrkL-STAT5 complex, leading to a decrease in inflammatory cytokines .

Case Study: Macrophage Polarization

In an experimental study, xanthoplanine was administered at concentrations of 50 and 100 μM. The results indicated a significant reduction in M1 polarization markers and a promotion of M2 polarization, which is linked to anti-inflammatory activity. The study measured various inflammatory cytokines to assess the compound's efficacy in modulating immune responses .

Pharmacological Activities

Xanthoplanine exhibits several pharmacological activities beyond its neuroactive properties. It has been reported to possess:

- Antioxidant Activity : Xanthoplanine shows potential as an antioxidant, contributing to cellular protection against oxidative stress.

- Analgesic Effects : Compounds from Zanthoxylum species, including xanthoplanine, have been traditionally used for pain relief.

- Antimicrobial Properties : Some studies suggest that xanthoplanine may have antimicrobial effects against various pathogens.

Comparative Analysis with Related Compounds

To better understand xanthoplanine’s biological activity, it is beneficial to compare it with other compounds derived from Zanthoxylum species.

Table 2: Comparative Biological Activities of Selected Compounds

| Compound | Source | Main Activity | IC50 (μM) |

|---|---|---|---|

| Xanthoplanine | Xylopia parviflora | nAChR inhibition | 5 - 9 |

| Neohesperidin | Zanthoxylum spp. | Antioxidant | N/A |

| Hesperidin | Zanthoxylum spp. | Anti-inflammatory | N/A |

| Quercetin | Various | Antioxidant, anti-inflammatory | N/A |

特性

IUPAC Name |

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22(2)7-6-12-10-18(25-4)21(26-5)20-14-11-17(24-3)16(23)9-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCOPALAZXICJ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6872-88-4 | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 209 °C | |

| Record name | Xanthoplanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant sources are known to contain Xanthoplanine?

A1: Xanthoplanine has been isolated from the stems of Litsea cubeba [] and Xanthoxylum planispium []. Additionally, (+)(1R,1aR)-1a-hydroxymagnocurarine, a related compound, was isolated from Cryptocarya konishii [].

Q2: What is the molecular formula and weight of Xanthoplanine?

A2: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of Xanthoplanine. Further investigation into comprehensive chemical databases or original research articles focusing on the compound's isolation and characterization would be necessary to obtain this information.

Q3: Are there any studies exploring the potential of Xanthoplanine as a therapeutic agent?

A4: While the research excerpts mention that other alkaloids from Litsea cubeba, like N-Methylcoclaurine, Coclaurine, and Laurotetanine, show inhibitory activity against the SARS-CoV-2 protease enzyme 6LU7 in silico [, ], there is no mention of similar studies conducted with Xanthoplanine. Further research is needed to investigate its potential antiviral properties.

Q4: What analytical techniques are typically used to identify and characterize Xanthoplanine?

A5: The provided research indicates the use of techniques like centrifugal partition chromatography, Sephadex LH-20 column chromatography, and ion-pair reversed-phase liquid chromatography for the isolation of Xanthoplanine and related quaternary alkaloids []. Structural elucidation likely involved spectral analysis, but specific techniques used are not detailed within the provided excerpts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。